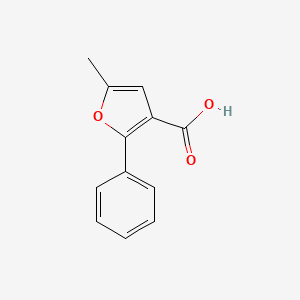

5-Methyl-2-phenylfuran-3-carboxylic acid

Vue d'ensemble

Description

5-Methyl-2-phenylfuran-3-carboxylic acid, also known as MPFA, is a chemical compound that belongs to the furan family. It is a synthetic compound that has been extensively studied for its potential applications in the field of medicinal chemistry. MPFA is a versatile molecule that can be used as a building block for the synthesis of various bioactive compounds. In

Applications De Recherche Scientifique

Structural and Spectral Investigations

Research has been conducted on structurally similar compounds, providing insights into the structural and spectral characteristics of 5-Methyl-2-phenylfuran-3-carboxylic acid analogs. One study focused on the combined experimental and theoretical studies of pyrazole-4-carboxylic acid derivatives, a biologically important class, utilizing techniques like NMR, FT-IR spectroscopy, and X-ray diffraction for characterizing these compounds (Viveka et al., 2016).

Antimycobacterial Potential

Compounds within the class of 5-Phenyl-furan-2-carboxylic acids have shown promise as antimycobacterial agents, potentially interfering with iron homeostasis. A study examined the crystal structure of a fluorinated ester derivative of this class to understand better its structural properties (Mori et al., 2022).

Organic Synthesis

Organic synthesis techniques often involve compounds like 5-Methyl-2-phenylfuran-3-carboxylic acid. Studies have explored the synthesis and reactions of furan-2-carboxaldehydes, demonstrating their use in generating various compounds under different conditions, including microwave-assisted synthesis (Rábarová et al., 2004).

Role in Carbapenem Biosynthesis

Carbapenem antibiotics involve complex biochemical pathways, and research into these pathways can provide insights into how compounds like 5-Methyl-2-phenylfuran-3-carboxylic acid might fit into such processes. A study on the biosynthesis of carbapenem, a beta-lactam antibiotic, highlights the stereochemical assignments and enzyme-mediated transformations in these pathways (Stapon et al., 2003).

Analytical Chemistry Applications

In analytical chemistry, derivatives of 5-Methyl-2-phenylfuran-3-carboxylic acid can be used as markers or components in the analysis of various samples. For instance, a study on the chromatographic determination of compounds in honey utilized furan-3-carboxylic acid derivatives as part of the analytical process (Nozal et al., 2001).

Propriétés

IUPAC Name |

5-methyl-2-phenylfuran-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O3/c1-8-7-10(12(13)14)11(15-8)9-5-3-2-4-6-9/h2-7H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CASZQQKUMVLKBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30974684 | |

| Record name | 5-Methyl-2-phenylfuran-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30974684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methyl-2-phenylfuran-3-carboxylic acid | |

CAS RN |

5926-07-8 | |

| Record name | 5-Methyl-2-phenylfuran-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30974684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl N-[(3S,4R)-4-cyclopropylpyrrolidin-3-yl]carbamate](/img/structure/B2377327.png)

![5-Tert-butyl-7-(4-methylpiperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2377333.png)

![6-Propyl-2-[({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-4-pyrimidinol](/img/structure/B2377336.png)

![2-(benzo[d]isoxazol-3-yl)-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)acetamide](/img/structure/B2377343.png)

![4-{[1-(3-bromobenzoyl)pyrrolidin-2-yl]methoxy}-N-cyclopropylbenzamide](/img/structure/B2377345.png)

![N-(4-ethylphenyl)-2-((6-(hydroxymethyl)-2-(3-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2377346.png)